(4-Fluoro-3-trifluoromethyl-phenyl)-acetic acid ethyl ester
Description
“(4-Fluoro-3-trifluoromethyl-phenyl)-acetic acid ethyl ester” is a fluorinated aromatic ester with the molecular formula C₁₁H₁₀F₄O₂. Structurally, it consists of a phenyl ring substituted with a fluorine atom at the para position (C4) and a trifluoromethyl (-CF₃) group at the meta position (C3). The acetic acid ethyl ester moiety (-CH₂COOEt) is attached to the benzene core. This compound combines electron-withdrawing substituents (F and CF₃), which significantly influence its physicochemical and biochemical properties, including enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F4O2/c1-2-17-10(16)6-7-3-4-9(12)8(5-7)11(13,14)15/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMPWSMXJCXSOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3-trifluoromethyl-phenyl)-acetic acid ethyl ester typically involves multiple steps. One common method starts with the reaction of 4-fluoro-3-trifluoromethylbenzene with ethyl bromoacetate in the presence of a base such as potassium carbonate. This reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to enhance reaction rates and yields. Additionally, the use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-3-trifluoromethyl-phenyl)-acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of (4-Fluoro-3-trifluoromethyl-phenyl)-acetic acid.
Reduction: Formation of (4-Fluoro-3-trifluoromethyl-phenyl)-ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Fluoro-3-trifluoromethyl-phenyl)-acetic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (4-Fluoro-3-trifluoromethyl-phenyl)-acetic acid ethyl ester exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with structurally related phenylacetic acid ethyl esters, focusing on substituent effects, synthetic routes, and applications:
Structural Analogs and Key Properties
Notes:
- Lipophilicity: The trifluoromethyl group (-CF₃) increases logP values by ~1.5 units compared to non-fluorinated analogs, enhancing membrane permeability .
Research Findings and Data Tables
Physicochemical Data (Theoretical Estimates for Target Compound)
| Property | Value |
|---|---|
| Molecular Weight | 250.19 g/mol |
| logP (Octanol-Water) | ~3.2 (predicted) |
| Boiling Point | 280–290°C (estimated) |
| Solubility | Low in water; soluble in DMSO, acetone |
Comparative Reactivity
| Reaction | Target Compound | Ethyl 4-CF₃ Analog |
|---|---|---|
| Hydrolysis (pH 7) | Slow (steric hindrance) | Moderate |
| Electrophilic Substitution | Deactivated ring; reactions at C5 | Similar deactivation |
Biological Activity
(4-Fluoro-3-trifluoromethyl-phenyl)-acetic acid ethyl ester, also known by its chemical structure CHFO, is a fluorinated compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
- Molecular Formula : CHFO
- Molecular Weight : 252.19 g/mol
- IUPAC Name : Ethyl 4-fluoro-3-(trifluoromethyl)phenylacetate
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that fluorinated compounds often exhibit enhanced potency due to their ability to engage in specific interactions with target proteins or enzymes.
- Target Interaction : The compound has been shown to selectively inhibit certain enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.
- Biochemical Pathways : It influences pathways such as the cyclooxygenase (COX) pathway, which is significant in pain and inflammatory responses.
Structure-Activity Relationship (SAR)
SAR studies reveal that the presence of fluorine atoms significantly enhances the biological activity of compounds. For instance, the introduction of a trifluoromethyl group at the 3-position and a fluoro group at the 4-position of the phenyl ring has been correlated with increased potency against various biological targets.
| Substituent Position | Type | Effect on Activity |
|---|---|---|
| 4 | Fluoro | Increased binding affinity |
| 3 | Trifluoromethyl | Enhanced metabolic stability |
Biological Activity Data
Recent studies have reported on the cytotoxic effects of this compound against various cancer cell lines. The compound demonstrated significant activity with an IC value in the low micromolar range, indicating its potential as an anticancer agent.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 1.5 | |
| HeLa (Cervical Cancer) | 2.0 | |
| A549 (Lung Cancer) | 1.8 |
Case Studies
- Anticancer Activity : A study conducted on the efficacy of this compound against MCF-7 breast cancer cells showed that treatment led to significant apoptosis, as evidenced by increased levels of caspase-3 activation.
- Inflammatory Response Modulation : Another research project highlighted the compound's ability to reduce prostaglandin E2 production in macrophages, suggesting a role in modulating inflammatory responses.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, which are crucial for its therapeutic efficacy. Studies suggest:
- Bioavailability : High oral bioavailability due to lipophilicity.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.
Q & A
Q. What are the established synthetic routes for preparing (4-Fluoro-3-trifluoromethyl-phenyl)-acetic acid ethyl ester?
- Methodological Answer: A common method involves coupling (4-fluorophenyl)acetic acid ethyl ester with activated intermediates using 1,1'-carbonyldiimidazole (CDI) and sodium hydride (NaH) in dimethylformamide (DMF). For example, CDI activates isonicotinic acid N-oxide, followed by nucleophilic substitution with the ester. The reaction is conducted under inert atmosphere at 298 K, followed by purification via column chromatography (SiO₂, acetone eluent) to achieve ~80% yield . Alternative routes may use Suzuki-Miyaura cross-coupling with boronic ester intermediates (e.g., 2-(4-fluorophenyl)boronic acid derivatives) in dioxane at 90°C with potassium acetate as a base .
Q. How is the compound characterized after synthesis?
- Methodological Answer: Key techniques include:
- LCMS: Confirmation of molecular ion [M+H]⁺ at m/z 232.20 (molecular weight 232.20 g/mol) .
- HPLC: Retention time analysis (e.g., 1.23 minutes under SQD-FA05 conditions) to assess purity .
- NMR Spectroscopy: ¹H NMR for aromatic proton signals (δ 7.4–7.6 ppm) and ethyl ester protons (δ 1.2–4.2 ppm). ¹⁹F NMR identifies trifluoromethyl (-CF₃, δ -62 to -65 ppm) and fluoro substituents (δ -110 to -115 ppm) .
Q. What purification methods are effective for this compound?
- Methodological Answer: Column chromatography using silica gel (SiO₂) with acetone as an eluent is standard. Recrystallization from ethyl acetate/hexane mixtures (1:3 ratio) can further enhance purity. Post-purification, vacuum drying ensures removal of residual solvents .
Advanced Research Questions
Q. How do fluorine substituents influence the compound’s reactivity in further functionalization?
- Methodological Answer: The electron-withdrawing trifluoromethyl (-CF₃) and fluoro groups deactivate the aromatic ring, directing electrophilic substitutions to meta positions. For example, halogenation or nitration requires harsh conditions (e.g., HNO₃/H₂SO₄ at 0°C). Computational modeling (DFT) can predict regioselectivity by analyzing electron density maps .
Q. What challenges arise in spectroscopic analysis, and how can they be resolved?
- Methodological Answer: Challenges include:
- Complex ¹H NMR Splitting: Coupling between fluorine (¹⁹F, spin ½) and adjacent protons creates multiplet patterns. Resolution requires high-field NMR (≥400 MHz) and 2D techniques (COSY, HSQC) .
- LCMS Artifacts: Trifluoromethyl groups may cause in-source fragmentation. Use lower ionization voltages (e.g., 20 eV) to preserve the parent ion .
- Quantitative Analysis: Calibrate HPLC with external standards (e.g., structurally similar esters) to account for retention time variability .
Q. How can conflicting spectral data (e.g., unexpected [M+H]⁺ peaks) be addressed?
- Methodological Answer:
- Isotopic Pattern Analysis: Verify m/z 232.20 against theoretical isotopic distribution (e.g., ¹³C, ¹⁸O contributions).
- High-Resolution Mass Spectrometry (HRMS): Confirm exact mass (expected: 232.0712 for C₁₁H₁₁F₃O₂) to rule out adducts or contaminants .
- Elemental Analysis: Cross-validate with %C/F content (calculated: C 57.14%, F 24.33%) .
Q. What role does this ester play in medicinal chemistry applications?
- Methodological Answer: The ester acts as a prodrug or intermediate. Hydrolysis under basic conditions yields the carboxylic acid, which can conjugate with amines (e.g., in kinase inhibitors). For example, similar esters are used in synthesizing pyrrolo-pyridazine carboxamides, as seen in Example 324 of EP 4,374,877 A2, where ester hydrolysis precedes amide bond formation .
Q. How can reaction yields be optimized in large-scale synthesis?
- Methodological Answer:
- Catalytic Systems: Use palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions with boronic esters. Optimize ligand-to-metal ratios (e.g., 1:1.2) .
- Temperature Control: Maintain 90°C in dioxane for 24 hours to ensure complete conversion .
- Workup Strategies: Extract with ethyl acetate/water (1:1) to remove inorganic salts, followed by distillation under reduced pressure to recover solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
